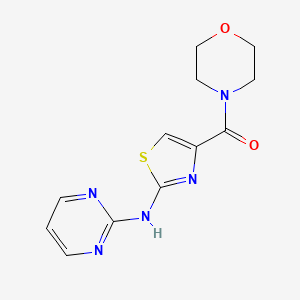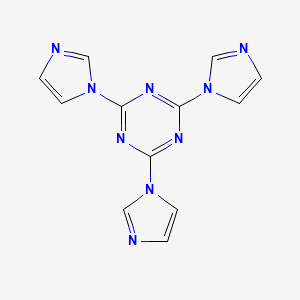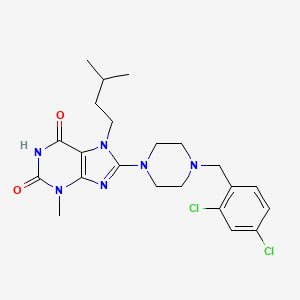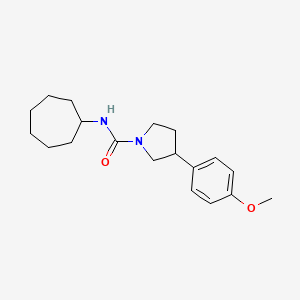
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.
Mecanismo De Acción
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of this compound leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. CTB binds to the vanilloid binding site of this compound and prevents its activation by the aforementioned stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, CTB has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB is a potent and selective N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist that has been extensively studied in preclinical models. However, its use in human clinical trials is limited due to its poor solubility and bioavailability. Additionally, CTB has been found to have off-target effects on other ion channels, which may limit its therapeutic potential.
Direcciones Futuras
Future research on CTB should focus on improving its solubility and bioavailability to facilitate its use in human clinical trials. Additionally, further studies are needed to elucidate the potential off-target effects of CTB on other ion channels and to identify any potential drug-drug interactions. Finally, more research is needed to explore the potential therapeutic applications of CTB in cancer therapy and neuroprotection.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with 1-cyano-3-methylcyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain CTB in high yield and purity.
Aplicaciones Científicas De Investigación
CTB has been studied extensively for its potential therapeutic applications in pain management, inflammation, and cancer. As a N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist, CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N2O/c1-10-3-2-6-15(8-10,9-21)22-14(23)11-4-5-12(13(17)7-11)16(18,19)20/h4-5,7,10H,2-3,6,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWWQAHTUXQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)
![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)


![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)


![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)



